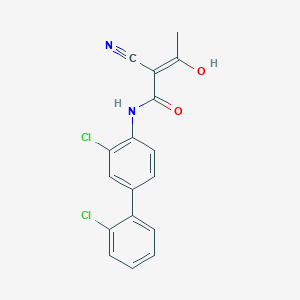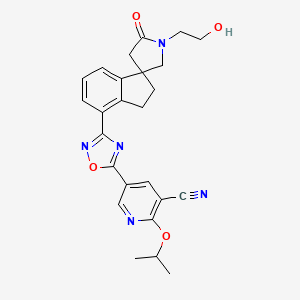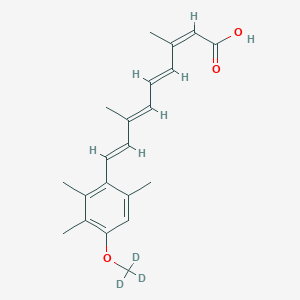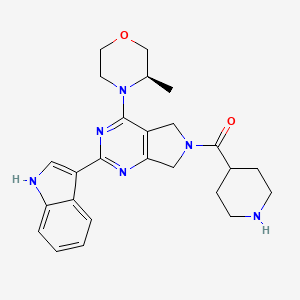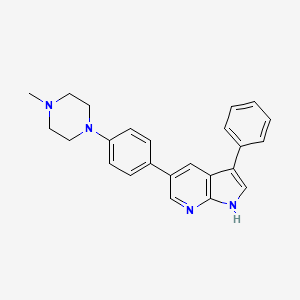
Mal-NH-PEG16-CH2CH2COOPFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG16-CH2CH2COOPFP ester involves the conjugation of a maleimide group to a polyethylene glycol chain, followed by the attachment of a pentafluorophenyl ester. The reaction typically proceeds under mild conditions, using solvents such as dichloromethane or dimethylformamide. The reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-NH-PEG16-CH2CH2COOPFP ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups on target proteins, forming stable thioether bonds. The pentafluorophenyl ester reacts with amine groups, facilitating the conjugation of the PEG chain to various molecules .
Common Reagents and Conditions
Maleimide-thiol reaction: Typically conducted in aqueous buffers at neutral pH.
Pentafluorophenyl ester-amine reaction: Often performed in organic solvents like dimethylformamide or dichloromethane, with a base such as triethylamine
Major Products Formed
The major products formed from these reactions are conjugates of the PEG chain with proteins or other molecules, resulting in PROTACs that can target specific proteins for degradation .
Scientific Research Applications
Mal-NH-PEG16-CH2CH2COOPFP ester is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used to study protein-protein interactions and the effects of targeted protein degradation.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, offering a novel approach to drug development.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mechanism of Action
Mal-NH-PEG16-CH2CH2COOPFP ester functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances the solubility and stability of the PROTAC, improving its efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Mal-NH-PEG16-CH2CH2COOPFP ester is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This enhances its ability to bridge larger distances between the target protein and the E3 ubiquitin ligase, potentially improving the efficiency of protein degradation .
Properties
Molecular Formula |
C48H75F5N2O21 |
|---|---|
Molecular Weight |
1111.1 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H75F5N2O21/c49-43-44(50)46(52)48(47(53)45(43)51)76-42(59)4-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-5-54-39(56)3-6-55-40(57)1-2-41(55)58/h1-2H,3-38H2,(H,54,56) |
InChI Key |
SOYKLWKHWGFIFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)





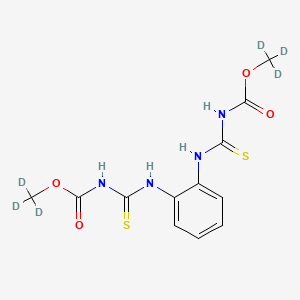
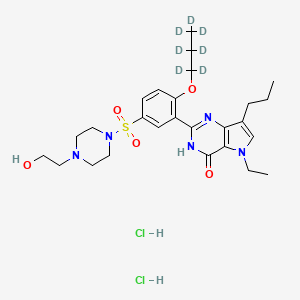
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
